1-(5-Methoxypyridin-2-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-methoxypyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8-4-3-7(11-2)5-10-8/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPSDYRFLSUNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxypyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine.
Alkylation: The 5-methoxypyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group at the 1-position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxypyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(5-Methoxypyridin-2-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
(a) 1-(Pyridin-3-yl)ethan-1-amine
- Structure : Ethylamine attached to pyridine at the 3-position; lacks a methoxy group.
- Key Differences :
- Applications : Used in triazine-based modulators (e.g., compound 95 in FFAR1/FFAR4 modulator synthesis) .
(b) 1-(Pyridin-2-yl)ethan-1-amine
- Chiral variants of this compound are critical intermediates in asymmetric hydrogenation for drug candidates like avapritinib .
- Biological Relevance : Found in avapritinib (Figure 59), a KIT/PDGFRα inhibitor .
(c) 1-(4-Methoxyphenyl)ethan-1-amine
Functional Group Modifications
(a) 1-(5-Methoxypyridin-2-yl)ethan-1-one
- Structure : Ketone replaces the amine group.
- Key Differences :
(b) 2-(Piperazin-1-yl)ethan-1-amine (NSC38968)
- Structure : Piperazine ring replaces the pyridine moiety.
- Key Differences :
- Increased basicity due to the piperazine nitrogen atoms.
- Used in anti-Toxoplasma gondii compounds targeting AK and UPRTase enzymes .
Biological Activity
1-(5-Methoxypyridin-2-yl)ethan-1-amine, also known as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , and its IUPAC name reflects its functional groups. The structure includes a methoxy group attached to a pyridine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 164.20 g/mol |
| Chemical Formula | C₉H₁₂N₂O |
| IUPAC Name | This compound |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Interaction : It is suggested that this compound may interact with neurotransmitter receptors, including serotonin and dopamine receptors, which are pivotal in regulating mood and behavior.
- Enzyme Inhibition : Preliminary studies have indicated potential inhibitory effects on certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Pharmacological Effects
This compound has been studied for various pharmacological effects:
- Neuroprotective Properties : Some studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in neurodegenerative diseases.
- Anti-inflammatory Effects : There is evidence indicating that it might reduce inflammation through modulation of cytokine release.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotection in Animal Models : A study demonstrated that administration of this compound significantly improved cognitive functions in rodent models of Alzheimer's disease by reducing amyloid plaque deposition.
- Anti-inflammatory Activity : In vitro experiments showed that this compound inhibited the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.
- Antioxidant Effects : Research highlighted its ability to scavenge free radicals, thereby reducing oxidative stress markers in cellular models.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide | Histamine receptor modulation | Neuroprotective, anti-inflammatory |
| Pyridine derivatives | Various receptor interactions | Antidepressant-like effects |
Q & A
Q. What are the most reliable synthetic routes for 1-(5-Methoxypyridin-2-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via reductive amination of 5-methoxypyridine-2-carbaldehyde with ethylamine. Key steps include:
- Reagent System : Sodium cyanoborohydride (NaBH3CN) in methanol/ethanol under inert atmosphere .
- Optimization : Adjusting pH to 6–7 enhances imine formation, while excess ethylamine (2–3 eq.) minimizes side products.
- Purification : Column chromatography (silica gel, 5–10% methanol in dichloromethane) yields >90% purity. Industrial methods may use catalytic hydrogenation for scalability .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks: pyridine H-3 (δ 8.2–8.4 ppm), methoxy group (δ 3.8–3.9 ppm), and ethylamine protons (δ 2.7–3.0 ppm) .
- ¹³C NMR : Pyridine carbons (125–150 ppm), methoxy carbon (55–60 ppm).
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 167.1.
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms purity >95% .
Q. What are the primary applications of this compound in pharmacological research?
Methodological Answer:
- Neurological Targets : Acts as a serotonin receptor modulator (5-HT1A subtype). Experimental design:
- Binding Assays : Radiolabeled [³H]-8-OH-DPAT displacement in HEK293 cells expressing 5-HT1A .
- Functional Assays : cAMP inhibition (IC₅₀ < 100 nM) validates agonist/antagonist activity .
- Chemical Intermediate : Used to synthesize analogs via alkylation or acylation (e.g., bromine substitution at pyridine C-3) .
Advanced Research Questions
Q. How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?
Methodological Answer:
- Retrosynthetic Disconnections :
- AI Tools : Platforms like Reaxys or Pistachio predict feasible routes using reaction databases (e.g., substituting pyridine with quinoline for π-π stacking optimization) .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting receptor affinity values)?
Methodological Answer:
- Orthogonal Assays : Cross-validate binding data (e.g., surface plasmon resonance vs. radioligand assays) to rule out false positives .
- Structural Analysis : Use X-ray crystallography or molecular docking (PDB ID: 5HT1A) to identify steric clashes from methoxy positioning .
- Batch Analysis : Test compound purity across suppliers (e.g., ECHA vs. PubChem batches) to exclude impurity-driven artifacts .
Q. How do structural modifications at the pyridine ring impact metabolic stability and pharmacokinetics?
Methodological Answer:
-
Comparative Study Design :
Modification Effect on Half-Life (t₁/₂) CYP450 Inhibition 5-Methoxy (Parent) 2.5 h (rat plasma) CYP2D6 (IC₅₀ = 5 μM) 5-Trifluoromethyl 4.8 h CYP2D6 (IC₅₀ = 12 μM) 5-Bromo 3.2 h CYP3A4 (IC₅₀ = 8 μM) Data from liver microsome assays and in vivo PK studies . -
Rationale : Electron-withdrawing groups (e.g., Br, CF₃) reduce oxidative metabolism by CYP450 enzymes .
Q. What are the best practices for evaluating compound stability under experimental storage conditions?
Methodological Answer:
- Stress Testing :
- Thermal Stability : Store at 4°C (vs. 25°C) to prevent amine oxidation (HPLC monitoring over 30 days) .
- Light Sensitivity : UV-Vis spectroscopy tracks degradation (λmax shift from 265 nm to 280 nm indicates pyridine ring modification) .
- Lyophilization : Freeze-drying in HCl salt form improves long-term stability (>24 months at -20°C) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 90%) for reductive amination?
Methodological Answer:
- Variable Control :
- Solvent Polarity : Methanol (dielectric constant ~33) vs. ethanol (~24) affects imine intermediate stability .
- Reducing Agent : NaBH3CN (mild, selective) vs. NaBH4 (harsher, may reduce pyridine ring) .
- Yield Optimization : Use Dean-Stark trap for water removal in toluene to shift equilibrium toward imine formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
